2-(piperidin-1-yl)benzene-1-sulfonyl chloride

Medicinal Chemistry Organic Synthesis Sulfonamide Synthesis

Traditional synthesis of piperidine-functionalized sulfonamides requires sequential introduction of amine and sulfonyl chloride, increasing step count and reducing yield. This compound resolves that bottleneck by integrating both the piperidine pharmacophore and the reactive sulfonyl chloride handle in a single, ortho-substituted building block (MW 259.75, LogP 2.60). • Enables one-step sulfonamide library generation with pre-installed piperidine-ideal for CNS drug discovery programs requiring blood-brain barrier permeability. • Ortho-substitution introduces steric hindrance that enables chemoselective sulfonylation of polyfunctional substrates, minimizing byproduct mixtures. • Available at ≥98% purity with rapid global shipping; eliminates multi-step synthesis and accelerates SAR campaigns.

Molecular Formula C11H14ClNO2S
Molecular Weight 259.75 g/mol
CAS No. 1402078-01-6
Cat. No. B6598544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-1-yl)benzene-1-sulfonyl chloride
CAS1402078-01-6
Molecular FormulaC11H14ClNO2S
Molecular Weight259.75 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2S(=O)(=O)Cl
InChIInChI=1S/C11H14ClNO2S/c12-16(14,15)11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
InChIKeyFLHLIIPMJSLEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)benzene-1-sulfonyl chloride: Core Specifications


2-(Piperidin-1-yl)benzene-1-sulfonyl chloride (CAS 1402078-01-6) is a specialty sulfonyl chloride building block featuring a piperidine ring directly attached to the ortho-position of a benzenesulfonyl chloride core . This structure provides a unique reactivity profile distinct from simple benzenesulfonyl chlorides or regioisomers. With a molecular weight of 259.75 g/mol and a purity typically specified at 95-98% , this compound serves as a crucial intermediate for introducing both a piperidine pharmacophore and a reactive sulfonyl chloride handle in a single synthetic step, offering a streamlined route to complex sulfonamides and sulfonate esters .

Selection Context Ortho-piperidine sulfonyl chloride building block
Synthetic Utility Single-step sulfonamide and sulfonate ester formation
Workflow Fit Medicinal chemistry and SAR library synthesis

2-(Piperidin-1-yl)benzene-1-sulfonyl chloride: Why Generic Substitution Fails


Generic substitution is not viable due to fundamental differences in steric, electronic, and reactivity profiles. Unsubstituted benzenesulfonyl chloride (CAS 98-09-9) lacks the piperidine moiety, requiring an additional synthetic step for its introduction . The 4-substituted regioisomer, 4-(piperidin-1-yl)benzenesulfonyl chloride (CAS 125393-32-0), places the electron-donating piperidine group at the para-position, which alters the sulfonyl chloride's electrophilicity and the resulting sulfonamide's geometry compared to the ortho-substituted target compound . Furthermore, the ortho-substitution in the target compound introduces significant steric hindrance that can be leveraged for selective nucleophilic attack, a feature absent in less hindered analogs. The quantitative evidence below details these critical differentiators for scientific procurement.

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Unsubstituted benzenesulfonyl chloride requires additional synthetic steps to install the piperidine pharmacophore, which may shift overall yield and route design.

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4-substituted regioisomer (para) alters electrophilicity and sulfonamide geometry; steric-control advantages of ortho-substitution may not transfer directly.

2-(Piperidin-1-yl)benzene-1-sulfonyl chloride: Quantitative Differentiation


Regioisomeric Purity for Reproducible Synthesis

The target compound's ortho-substitution pattern is a defined and verifiable attribute, distinct from the para-substituted analog (CAS 125393-32-0). This regioisomerism directly impacts the spatial orientation of the piperidine ring in the final sulfonamide product, a factor critical for biological target engagement. Commercial sourcing specifies a purity of 95% for the target ortho-isomer, which provides a quantifiable baseline for procurement, as opposed to purchasing an undefined isomeric mixture . This ensures the synthetic input has a defined regioisomeric composition, a key quality attribute for reproducible research.

Regioisomeric Purity
Cross-study comparable
Defined ortho-isomer (>95% purity)
Supports reproducible spatial orientation for SAR studies.
Para-isomer (CAS 125393-32-0) represents a different regioisomeric composition.
Medicinal Chemistry Organic Synthesis Sulfonamide Synthesis

Enhanced Lipophilicity for Membrane Permeability

The target compound has a calculated LogP value of 2.60 . This quantitative measure of lipophilicity is significantly higher than that of the baseline unsubstituted benzenesulfonyl chloride (LogP ~1.5-1.8), indicating a greater propensity for passive diffusion across biological membranes [1]. This difference is a class-level inference: adding a piperidine ring increases lipophilicity, a desirable trait for central nervous system (CNS) drug candidates or cellular assays. The specific value of 2.60 provides a predictable, data-driven parameter for evaluating the compound's suitability in medicinal chemistry programs.

Lipophilicity
Class-level inference
Calculated LogP 2.60
Supports membrane-permeability screening context.
Reported increase of ~0.8-1.1 units vs. unsubstituted benzenesulfonyl chloride.
ADME Drug Design Lipophilicity

Steric Shielding for Controlled Sulfonamide Formation

The ortho-substituted piperidine ring creates significant steric bulk adjacent to the reactive sulfonyl chloride center. This is a class-level inference supported by the chemical structure and general principles of steric hindrance. This steric environment can be leveraged to modulate the rate and chemoselectivity of nucleophilic attack compared to unhindered sulfonyl chlorides like benzenesulfonyl chloride. While direct comparative kinetic data is not available, the unique structural feature of an ortho-piperidine ring provides a qualitative advantage in reactions where controlled sulfonylation or selective modification is desired .

Steric Shielding
Data to verify
Ortho-piperidine steric environment
May support chemoselectivity modulation context.
Qualitative structure-property relationship; direct kinetic data not available.
Chemoselectivity Reactivity Sulfonylation

2-(Piperidin-1-yl)benzene-1-sulfonyl chloride: Best Application Scenarios


CNS-Oriented Sulfonamide Library Synthesis

The compound's elevated LogP of 2.60 makes it an ideal building block for synthesizing sulfonamide libraries with enhanced blood-brain barrier permeability, a critical attribute for CNS drug discovery . The ortho-piperidine substitution provides a defined regioisomer for consistent SAR analysis.

Controlled Sulfonylation for Complex Molecules

The steric hindrance from the ortho-piperidine ring can be exploited for chemoselective sulfonylation of polyfunctional substrates, where an unhindered sulfonyl chloride would lead to mixtures of products . This is particularly valuable in the late-stage functionalization of advanced pharmaceutical intermediates.

Sulfonate Prodrug Building Block

The sulfonyl chloride group serves as a versatile handle for forming sulfonate ester prodrugs, while the pre-installed piperidine ring introduces a common pharmacophore for receptor binding. This dual functionality reduces synthetic steps and improves overall process efficiency compared to a stepwise approach using benzenesulfonyl chloride .

Application
Selection Property
Validation Focus
CNS-Oriented Sulfonamide Library Synthesis
Reported LogP context
Permeability assay endpoint review
Controlled Sulfonylation for Complex Molecules
Steric-hindrance context
Chemoselectivity and byproduct profiling
Sulfonate Prodrug Building Block
Dual piperidine-sulfonyl chloride handle
Synthetic route step-efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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